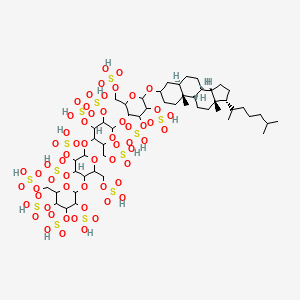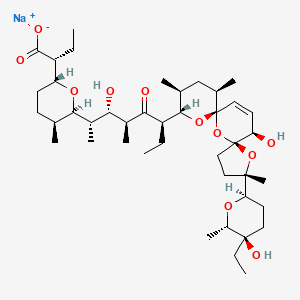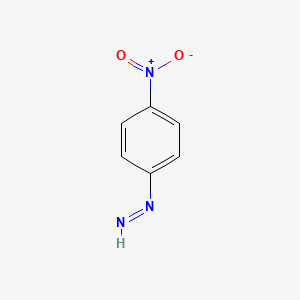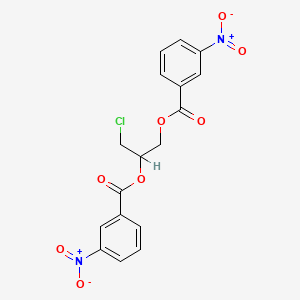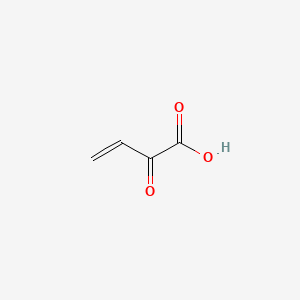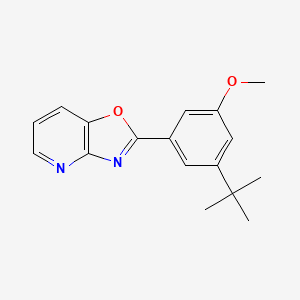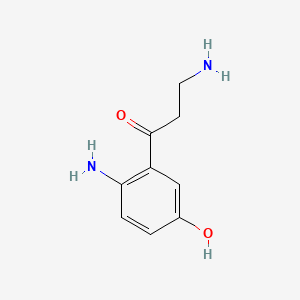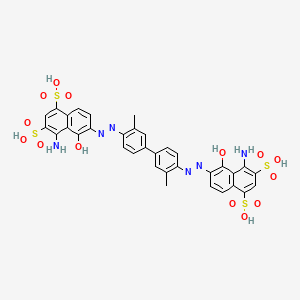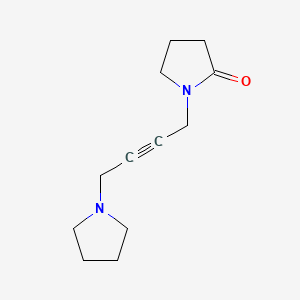![molecular formula C29H41F2N5O B1194787 4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide](/img/structure/B1194787.png)
4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide is a tropane alkaloid.
Scientific Research Applications
Pharmacokinetics and Metabolism
This compound, also known as UK-427,857, has been studied for its role as a CCR5 antagonist in the treatment of HIV infection. It exhibits varied absorption across different species, with poor membrane permeability but enhanced flux in the presence of P-glycoprotein inhibitors. Its pharmacokinetics are nonlinear in humans, indicating possible saturation of P-glycoprotein at higher doses. The compound undergoes metabolism, with the parent compound being the primary component in circulation and excreta. It's eliminated primarily via feces, with direct secretion into the gastrointestinal tract in rats (Walker et al., 2005).
Mechanism of Action in HIV Treatment
As a potent noncompetitive allosteric antagonist of the CCR5 receptor, this compound has shown effective antiviral effects against HIV-1. Its mechanism of action involves blocking the binding of chemokines to the CCR5 receptor, a critical step in HIV entry into host cells. Interestingly, it demonstrates persistent blockage of the CCR5 receptor with a slow rate of reversal, suggesting potential for long-lasting effects in HIV treatment (Watson et al., 2005).
Synthesis and Structural Analysis
Research has also been conducted on the synthesis of compounds with similar structures, involving complex chemical transformations. These studies contribute to understanding the chemical properties and potential modifications of this compound for enhanced efficacy and stability (Grošelj et al., 2005).
Application in Antibacterial Agents
Related structures have been investigated for their antibacterial properties. These studies focus on their activity against Gram-negative and Gram-positive organisms, assessing their potential as novel antibacterial agents. Such research indicates the broad applicability of this compound's core structure in various therapeutic areas (Kiely et al., 1991).
properties
Product Name |
4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide |
|---|---|
Molecular Formula |
C29H41F2N5O |
Molecular Weight |
513.7 g/mol |
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t23?,24?,25?,26-/m0/s1 |
InChI Key |
GSNHKUDZZFZSJB-ILVMPNSOSA-N |
Isomeric SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



